methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Overview
Description
“Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It is used in the synthesis of Paxlovid, a treatment for mild-to-moderate COVID-19 in adults with positive results of direct severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) viral testing .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with the substitution of (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethyl-propyl ester by a hydroxyl compound to give a pyrrolidine compound. This is followed by cyaniding the pyrrolidine compound to give 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. The final step involves deprotecting the 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate to give the desired product .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The compound has a molecular weight of 205.682 Da and a monoisotopic mass of 205.086960 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The compound can undergo various reactions such as substitution, cyaniding, and deprotection .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The compound has a molecular weight of 205.682 Da and a monoisotopic mass of 205.086960 Da .Scientific Research Applications
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of Boceprevir , a protease inhibitor used in the treatment of Hepatitis C . The synthesis involves a novel process that includes substitution, cyanation, and deprotection steps to produce the active pharmaceutical ingredient.
Chemical Education
Lastly, this compound can serve as an excellent case study in chemical education for advanced organic synthesis and stereochemistry concepts, demonstrating practical applications of theoretical knowledge.
Each application leverages the unique chemical structure of methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride to serve a specific purpose in scientific research, showcasing the compound’s versatility and importance in various fields of study. Information based on current scientific literature and patents .
Mechanism of Action
Target of Action
The primary target of Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is the NS3 protease . This protease plays a crucial role in the life cycle of certain viruses, making it an attractive target for antiviral drugs .
Mode of Action
The compound binds to the NS3 protease, resulting in a significant increase in binding compared to proline in a pentapeptide scaffold . This binding inhibits the protease’s activity, thereby disrupting the viral life cycle .
Biochemical Pathways
By inhibiting the NS3 protease, the compound interferes with the proteolytic processing of the viral polyprotein, a critical step in the viral life cycle . This disruption prevents the production of functional viral proteins, thereby inhibiting viral replication .
Result of Action
The inhibition of the NS3 protease by this compound leads to the disruption of the viral life cycle . This results in the prevention of viral replication, thereby reducing viral load and potentially alleviating symptoms of viral infection .
properties
IUPAC Name |
methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQMWVWFYJQAIB-JMWSHJPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@@H]2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
927679-50-3 | |
Record name | rac-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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